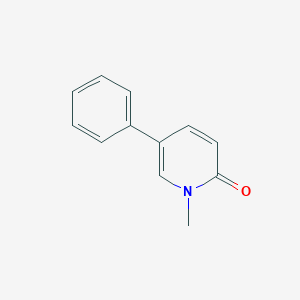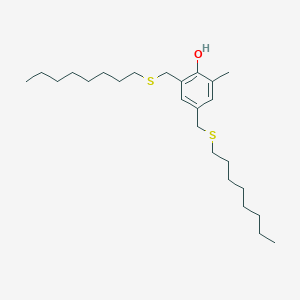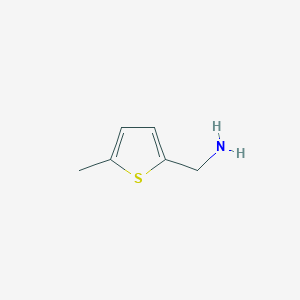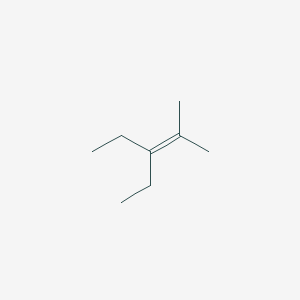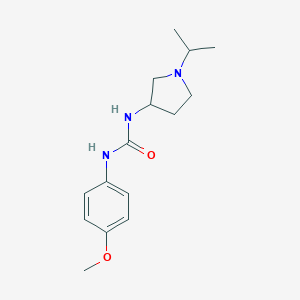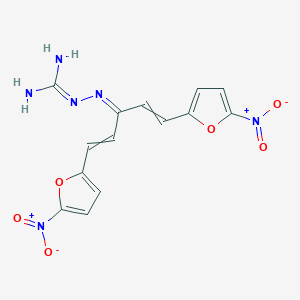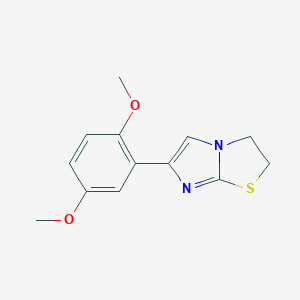![molecular formula C8H11ClO2 B010561 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 101774-57-6](/img/structure/B10561.png)
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid, also known as CBHA, is a bicyclic compound that contains both a carboxylic acid and a chloro group. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a versatile compound that exhibits a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been shown to reduce inflammation and pain, as well as inhibit tumor growth. 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its high yield in the synthesis process. This makes it an efficient compound to work with in the lab. However, one limitation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its potential toxicity. Further research is needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of new drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the development of new cancer therapies. Further studies are also needed to determine the safety and toxicity of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid in humans, as well as its potential for use in other areas of medicine.
In conclusion, 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of chronic pain, inflammatory diseases, and cancer. Further research is needed to fully understand the mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid and its potential for use in other areas of medicine.
Synthesemethoden
The synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-chlorobicyclo[2.2.1]hept-5-ene with sodium hydroxide and carbon dioxide. This reaction results in the formation of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid as a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for the synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid.
Eigenschaften
CAS-Nummer |
101774-57-6 |
|---|---|
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
2-chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,10,11) |
InChI-Schlüssel |
JUHQQBWZIAUSDN-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
Kanonische SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
Synonyme |
2-Norbornanecarboxylic acid, 2-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



